molecular formula C13H20N2 B119247 N-[1-(aminomethyl)cyclohexyl]-N-phenylamine CAS No. 143538-87-8

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine

Cat. No.: B119247
CAS No.: 143538-87-8
M. Wt: 204.31 g/mol
InChI Key: GNUPSPJARRNNFS-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexyl group that contains an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine typically involves the reaction of aniline with cyclohexylamine in the presence of a suitable catalyst. One common method is the reductive amination of cyclohexanone with aniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

    Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-[1-(aminomethyl)cyclohexyl]-N-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The aminomethyl group can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    N-Cyclohexylaniline: Similar structure but lacks the aminomethyl group.

    N-Methylcyclohexylamine: Contains a methyl group instead of an aniline moiety.

    Cyclohexylamine: Lacks the aniline ring.

Uniqueness: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is unique due to the presence of both an aniline ring and a cyclohexyl group with an aminomethyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUPSPJARRNNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585448
Record name N-[1-(Aminomethyl)cyclohexyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143538-87-8
Record name N-[1-(Aminomethyl)cyclohexyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5 g (25 mmol) of 1-phenylaminocyclohexanecarbonitrile in 70 ml of ethyl ether is added drop by drop to 1.13 g (29.8 mmol) of lithium aluminum hydride in 30 ml of ethyl ether at 0° C. The mixture is stirred for 2 hours at 0° C. The reaction is stopped by the addition of 1.1 ml of water, 1.1 ml of 15% sodium hydroxide and then 3.5 ml of water. The medium is then filtered on Celite and the filtrate is evaporated. The residue is purified on silica gel (dichloromethane then dichloromethane/methanol 80/20, v/v). 2 g of (1-aminomethylcyclohexyl)phenylamine are obtained in the form of a brown oil. Yield=39%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three

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